molecular formula C7H15BrN2O B14362650 (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide CAS No. 92225-17-7

(2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide

Cat. No.: B14362650
CAS No.: 92225-17-7
M. Wt: 223.11 g/mol
InChI Key: SXDJJDWUZDEXBU-UHFFFAOYSA-M
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Description

(2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide is a quaternary ammonium compound known for its unique chemical properties and applications. This compound is characterized by the presence of both cyano and hydroxyethyl groups attached to a dimethylammonium core, making it a versatile molecule in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide typically involves the reaction of dimethylamine with ethylene oxide to form (2-hydroxyethyl)dimethylamine. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl group, followed by quaternization with hydrobromic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or thiocyanates.

Scientific Research Applications

(2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It can also interact with proteins, altering their structure and function. These interactions are mediated through the compound’s quaternary ammonium group, which can form electrostatic interactions with negatively charged cellular components .

Comparison with Similar Compounds

  • Hexadecyl(2-hydroxyethyl)dimethylammonium bromide
  • Hexadecyl(2-hydroxypropyl)dimethylammonium bromide
  • Hexadecyl(2-hydroxybutyl)dimethylammonium bromide

Comparison: (2-Cyanoethyl)(2-hydroxyethyl)dimethylammonium bromide is unique due to the presence of both cyano and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds with longer alkyl chains are primarily used as surfactants and have different physicochemical properties .

Properties

CAS No.

92225-17-7

Molecular Formula

C7H15BrN2O

Molecular Weight

223.11 g/mol

IUPAC Name

2-cyanoethyl-(2-hydroxyethyl)-dimethylazanium;bromide

InChI

InChI=1S/C7H15N2O.BrH/c1-9(2,6-7-10)5-3-4-8;/h10H,3,5-7H2,1-2H3;1H/q+1;/p-1

InChI Key

SXDJJDWUZDEXBU-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCC#N)CCO.[Br-]

Origin of Product

United States

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